- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-onesTetrahedron: Asymmetry, 2011, 22(4), 413-438,
Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)
"Introducing (4R)-4-phenyl-1,3-oxazolidin-2-one, a chiral auxiliary reagent offering improved enantioselectivity and efficiency in asymmetric synthesis reactions. Its high regio- and stereospecificity enables precise control over product formation, facilitating the creation of complex molecules with minimal side products and maximizing yield."

90319-52-1 structure
商品名:(4R)-4-phenyl-1,3-oxazolidin-2-one
(4R)-4-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (R)-4-Phenyloxazolidin-2-one
- (R)-PH-OXAZOLIDINONE
- (R)-(-)-4-Phenyl-2-o
- -4-PHENYL-2-OXAZOLIDINONE
- (4R)-PHENYL-2-OXAZOLIDINONE
- (R)-4-PHENYL-2-OXAZOLIDINONE
- (R)-4-Phenyl-1-Oxazolidinone
- 4-(R)-2- phenyloxazolidinone
- R-(-)-4-Phenyl-2-oxazolidinone
- R)-(?)-4-Phenyl-2-oxazolidinone
- (R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-1,3-oxazolidin-2-one
- R)-(-)-4-Phenyl-2-oxazolidinone
- R)-(−)-4-Phenyl-2-oxazolidinone
- R-4-BENZYL-2-OXAZOLIDINONE
- R-4-PHENYL-2-OXAZOLIDINONE
- (R)-phenyl-2-oxazolidinone
- 2-Oxazolidinone,4-phenyl-, (R)-
- (-)-4-Phenyl-2-oxazolidinone
- (4R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-2-oxazolidinone
- (R)-4-Phenyl-1,3-oxazolidin-2-one
- (R)-Phenyloxazolidinone
- 4(R)-Phenyl-2-oxazolidinone
- 2-Oxazolidinone, 4-phenyl-, (4R)-
- (R)-(-)-4-phenyloxazolidin-2-one
- (R)-4-PHENYL-OXAZOLIDIN-2-ONE
- (4R)-4-phenyloxazolidin-2-one
- PubChem6077
- KSC131O9D
- 4alpha-Phenyloxazolidin-2-one
- 4-(R)-Phenyloxazolidin-2-one
- QDMNNMIOWVJVLY-QMMMGPOBSA-N
- EBD40773
- RW1870
- AN
- (4R)-4-Phenyl-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
- Q-200026
- SCHEMBL445133
- P1307
- 4-Phenyl-2-oxazolidinone, (4R)-
- CS-W017924
- 86217-38-1
- (S)-(+)-4-Phenyl-2-Oxazolidone
- AC-26759
- MFCD00192393
- EN300-268400
- SS-3215
- D5L96WN6JQ
- DTXSID50352627
- 90319-52-1
- (R)-(-)-4-phenyl-oxazolidin-2-one
- AKOS006341989
- NS00124623
- J-502467
- AKOS015840451
- (4R)-4-phenyl-1,3-oxazolan-2-one
-
- MDL: MFCD00192393
- インチ: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
- InChIKey: QDMNNMIOWVJVLY-QMMMGPOBSA-N
- ほほえんだ: O=C1OC[C@@H](C2C=CC=CC=2)N1
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063329
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 38.3
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.2021 (rough estimate)
- ゆうかいてん: 131.0 to 133.0 deg-C
- ふってん: 407°C at 760 mmHg
- フラッシュポイント: 200 oC
- 屈折率: -72 ° (C=1, AcOEt)
- あんていせい: N/A
- PSA: 38.33000
- LogP: 1.79630
- 光学活性: [α]25/D −48°, c = 2 in chloroform
- ひせんこうど: -49.5 º (c=2, CHCl3)
- ようかいせい: 未確定
(4R)-4-phenyl-1,3-oxazolidin-2-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 12-36
- セキュリティの説明: S22-S24/25
- 福カードFコード:3-10
-
危険物標識:
- リスク用語:R12
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
(4R)-4-phenyl-1,3-oxazolidin-2-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(4R)-4-phenyl-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659451-5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98%(HPLC) | 5g |
¥ 35.3 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011684-5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98% | 5g |
¥27 | 2024-05-21 | |
abcr | AB140732-25 g |
(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; . |
90319-52-1 | 99% | 25 g |
€89.40 | 2023-07-20 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659435-100g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98%(HPLC) | 100g |
¥ 247.1 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27171-5g |
(R)-(-)-4-Phenyl-2-oxazolidinone, 98% |
90319-52-1 | 98% | 5g |
¥6184.00 | 2023-03-19 | |
Enamine | EN300-268400-0.5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 0.5g |
$21.0 | 2023-02-28 | |
Enamine | EN300-268400-2.5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 2.5g |
$27.0 | 2023-02-28 | |
Enamine | EN300-268400-100.0g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 100.0g |
$87.0 | 2023-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54870-100g |
(R)-4-Phenyloxazolidin-2-one |
90319-52-1 | 100g |
¥166.0 | 2021-09-08 | ||
Ambeed | A155508-10g |
(R)-4-Phenyloxazolidin-2-one |
90319-52-1 | 97% | 10g |
$8.0 | 2025-02-20 |
(4R)-4-phenyl-1,3-oxazolidin-2-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ; 5 h, 110 °C
リファレンス
- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-onesOrganic & Biomolecular Chemistry, 2005, 3(6), 967-969,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones2008, , ,,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Selenium Solvents: Acetonitrile ; 15 min, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
リファレンス
- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanolsTetrahedron, 2007, 63(50), 12419-12423,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium iodide , Palladium diiodide Solvents: Methanol
リファレンス
- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanolsOrganic Letters, 2000, 2(5), 625-627,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Nickel acetate , (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
リファレンス
- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of EnantioselectivityACS Catalysis, 2020, 10(19), 11153-11161,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Chlorodiphenylphosphine Solvents: Acetonitrile ; 15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
リファレンス
- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and LimitationsJournal of Organic Chemistry, 2010, 75(9), 3037-3046,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
リファレンス
- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-onesJournal of Organic Chemistry, 2000, 65(15), 4759-4761,
ごうせいかいろ 9
はんのうじょうけん
リファレンス
- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones2009, , 71(2),,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene
リファレンス
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
リファレンス
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
ごうせいかいろ 12
はんのうじょうけん
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
リファレンス
- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenationTetrahedron Letters, 2016, 57(6), 658-662,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ; 15 h, 20 atm, 100 °C
リファレンス
- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-onesJournal of Organic Chemistry, 2003, 68(2), 601-604,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ; 60 min, 150 °C; 2 min, 150 °C → 50 °C
リファレンス
- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiationSynlett, 2012, 23(19), 2835-2839,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-onesTetrahedron: Asymmetry, 2011, 22(4), 439-463,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile
リファレンス
- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanesJournal of the Chemical Society, 1993, (1), 5-6,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reactionJournal of the Chemical Society, 1998, (11), 1753-1754,
(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials
- Cbz-(R)-Phenylglycinol
- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-
- Ethyl 1H-imidazole-1-carboxylate
- (R)-4-Phenyloxazolidine-2-thione
- (2R)-2-amino-2-phenylethanol
- 4-phenyl-1,3-oxazol-2(3H)-one
(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products
(4R)-4-phenyl-1,3-oxazolidin-2-one サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one
注文番号:A1204292
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):166.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone
注文番号:2472691
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally
(4R)-4-phenyl-1,3-oxazolidin-2-one 関連文献
-
Zhen-Biao Luo,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2020 18 2054
-
Jeffrey Y. W. Mak,Craig M. Williams Nat. Prod. Rep. 2012 29 440
-
Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670
-
Jaya Prakash Das,Ilan Marek Chem. Commun. 2011 47 4593
-
5. Reaction mechanisms: pericyclic reactionsEdyta M. Greer,Christopher V. Cosgriff Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2012 108 251
-
6. Remarkable dependence of the regioselectivity of free radical additions to 3-cinnamoyloxazolidin-2-ones on the stability of the intermediate adduct-radical, electrophilicity of the adding radicals and the conditions for their generationVitali I. Tararov,Nikolai Yu. Kuznetzov,Vladimir I. Bakhmutov,Nikolai S. Ikonnikov,Yuri N. Bubnov,Victor N. Khrustalev,Tatiana F. Saveleva,Yuri N. Belokon J. Chem. Soc. Perkin Trans. 1 1997 3101
-
Han-Qiu Zhang,Chu-Xuan Yan,Jian Xiao,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2022 20 1623
-
Jef R. Vanhoof,Robin Dirix,Dirk E. De Vos Green Chem. 2023 25 978
-
Ping Sun,Chunlei Wang,Nilusha Lasanthi Thilakarathna Padivitage,Yasith S. Nanayakkara,Sirantha Perera,Haixiao Qiu,Ying Zhang,Daniel W. Armstrong Analyst 2011 136 787
-
Koichi Tanaka,Tomohiro Kawakita,Maja Morawiak,Zofia Urbanczyk-Lipkowska CrystEngComm 2019 21 487
90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one) 関連製品
- 102089-74-7(tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate)
- 7480-32-2(4-Phenyloxazolidin-2-one)
- 90719-32-7((S)-4-Benzyl-2-oxazolidone)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 76-83-5((chlorodiphenylmethyl)benzene)
- 101053-01-4(pemoline)
- 99395-88-7((4S)-4-phenyloxazolidin-2-one)
- 117049-14-6((S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate)
- 3182-95-4(L-(-)-Phenylalaninol)
- 2152-34-3(Pemoline)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Hubei Henglvyuan Technology Co., Ltd
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

清らかである:
はかる:
価格 ($):問い合わせ/問い合わせ